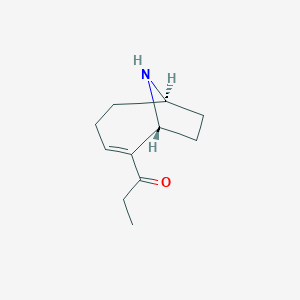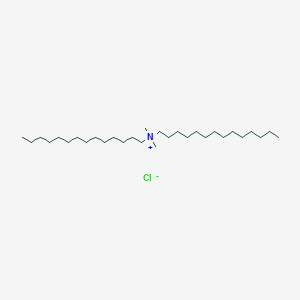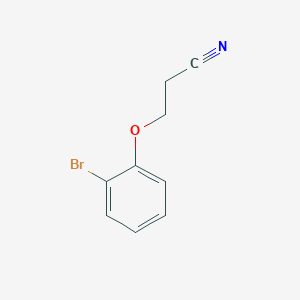
3-(2-Bromophenoxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-Bromophenoxy)propanenitrile" is a brominated organic molecule that contains a bromophenyl group attached to a nitrile functional group via a propoxy linker. While the specific compound is not directly studied in the provided papers, related brominated compounds and their chemistry are discussed, which can provide insights into the properties and reactivity of "3-(2-Bromophenoxy)propanenitrile".
Synthesis Analysis
The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane is achieved using Bisphenol A as a starting material, followed by nitration and bromination steps, with a high total yield of 83.1% . Similarly, the synthesis of 1,3-propanediylbis(triphenylphosphonium) monotribromide is reported as a new brominating agent for double bonds and phenolic rings, indicating the versatility of brominated compounds in organic synthesis . These studies suggest that "3-(2-Bromophenoxy)propanenitrile" could potentially be synthesized through similar bromination strategies.
Molecular Structure Analysis
The molecular structure of brominated compounds is characterized by the presence of a bromine atom, which can significantly influence the physical and chemical properties of the molecule. For example, the structure of 2'-Bromo-4'-[N-(2-cyanoethyl)-N-(2-phenylethyl)]amino-4'-nitroazobenzene shows characteristic features of azobenzene derivatives, with the rings in the azobenzene frame being twisted in relation to the azo group plane . This indicates that the presence of a bromine atom can affect the overall geometry of the molecule, which is likely to be the case for "3-(2-Bromophenoxy)propanenitrile" as well.
Chemical Reactions Analysis
Brominated compounds are known for their reactivity, particularly in substitution and coupling reactions. The study on catalyst-transfer polycondensation reveals that a nickel catalyst can facilitate the polymerization of brominated thiophenes, leading to well-defined polymers . Additionally, the photodissociation dynamics of brominated alcohols demonstrate that the C-Br bond dissociation is a primary process, occurring on a repulsive surface . These findings suggest that "3-(2-Bromophenoxy)propanenitrile" may undergo similar chemical reactions, such as substitution or coupling, due to the presence of the reactive bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by the bromine atom's electronegativity and size. For instance, the crystal structure and Hirshfeld surface analysis of brominated phosphonium salts provide insights into the intermolecular interactions and crystal packing influenced by bromine atoms . The photodissociation study of brominated alcohols also provides information on the translational energy distributions and recoil anisotropy parameters, which are related to the physical properties of the molecules . These studies imply that "3-(2-Bromophenoxy)propanenitrile" would exhibit unique physical and chemical properties due to the bromine atom's influence on molecular interactions and stability.
Applications De Recherche Scientifique
Supramolecular Chemistry
The synthesis and characterization of new supramolecular complexes incorporating bromophenol derivatives highlight the importance of O–H⋯O hydrogen bonding in assembling molecular units into ordered architectures. These findings are pivotal in understanding the structural aspects of coordination complexes with potential applications in catalysis and material science (Thakurta et al., 2009).
Synthetic Organic Chemistry
Research on the improved synthesis of 4-phenylphenalenones, starting from compounds structurally similar to "3-(2-Bromophenoxy)propanenitrile", demonstrates the compound's relevance in synthetic organic chemistry. This work elucidates methodologies for constructing complex organic frameworks, useful in drug development and material science (Cano et al., 2013).
Environmental Science
Investigations into the decomposition of bromophenol derivatives in aqueous solutions provide insights into environmental degradation processes. Such studies are crucial for assessing the environmental impact of brominated organic compounds and developing strategies for pollution control and waste management (Uchida et al., 2003).
Antimicrobial Research
The synthesis and antimicrobial studies of propanenitrile derivatives underscore the potential of these compounds in developing new antimicrobial agents. This research is fundamental in addressing the rising challenge of antibiotic resistance and finding new therapeutic agents (Desai et al., 2017).
Polymer Science
Research on biocompatible aliphatic-terpolymers incorporating nitrile-functionalized monomers highlights the application of such compounds in developing multifunctional materials for biomedical applications, sensor technology, and environmental remediation (Mahapatra et al., 2020).
Safety and Hazards
In case of skin contact with “3-(2-Bromophenoxy)propanenitrile”, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .
Relevant Papers
A paper titled “Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives” mentions a compound similar to “3-(2-Bromophenoxy)propanenitrile”. The paper discusses the synthesis of 3-(2-morpholinoquinolin-3-yl)propanenitrile derivatives and their in vitro antimicrobial activity .
Propriétés
IUPAC Name |
3-(2-bromophenoxy)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKAAGCNRHGGQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565353 |
Source


|
| Record name | 3-(2-Bromophenoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenoxy)propanenitrile | |
CAS RN |
154405-38-6 |
Source


|
| Record name | 3-(2-Bromophenoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

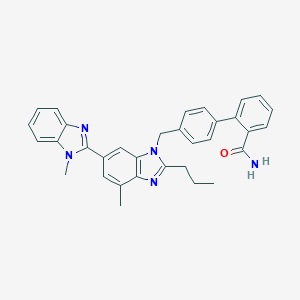
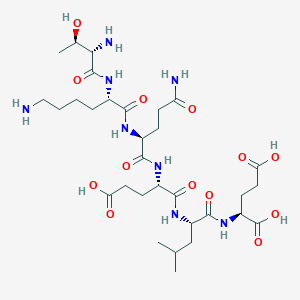
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)
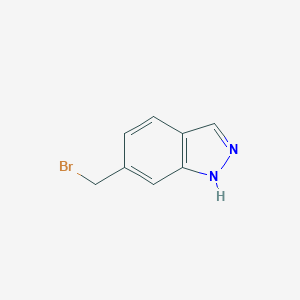

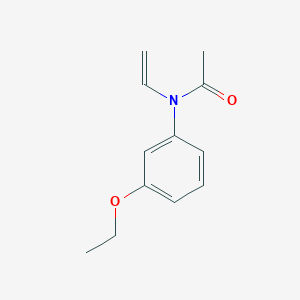

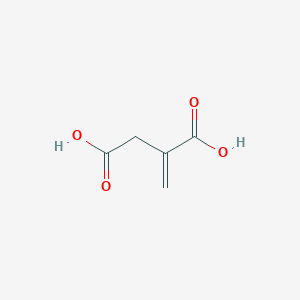
![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)
